Tinlorafenib

Description

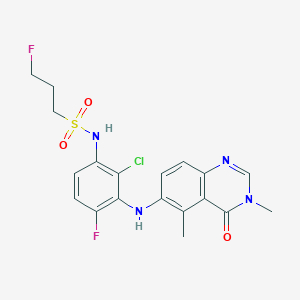

Structure

2D Structure

Properties

CAS No. |

2573781-75-4 |

|---|---|

Molecular Formula |

C19H19ClF2N4O3S |

Molecular Weight |

456.9 g/mol |

IUPAC Name |

N-[2-chloro-3-[(3,5-dimethyl-4-oxoquinazolin-6-yl)amino]-4-fluorophenyl]-3-fluoropropane-1-sulfonamide |

InChI |

InChI=1S/C19H19ClF2N4O3S/c1-11-13(6-7-14-16(11)19(27)26(2)10-23-14)24-18-12(22)4-5-15(17(18)20)25-30(28,29)9-3-8-21/h4-7,10,24-25H,3,8-9H2,1-2H3 |

InChI Key |

VVLVISDSGRHLMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1C(=O)N(C=N2)C)NC3=C(C=CC(=C3Cl)NS(=O)(=O)CCCF)F |

Origin of Product |

United States |

Foundational & Exploratory

Tinlorafenib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinlorafenib, also known as PF-07284890 or ARRY-461, is a potent and selective small-molecule inhibitor of BRAF kinase, particularly targeting the V600 mutations.[1][2] Developed to address the significant challenge of brain metastases in BRAF-mutant cancers, this compound is characterized by its high brain penetrance.[1][3] This attribute allows it to cross the blood-brain barrier, a critical feature for treating central nervous system (CNS) malignancies.[2][3] The discovery of this compound represents a significant advancement in the field of targeted cancer therapy, offering a potential treatment for both primary and metastatic brain tumors harboring BRAF mutations.

Mechanism of Action: Targeting the MAPK/ERK Pathway

This compound exerts its therapeutic effect by inhibiting the BRAF protein, a key component of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway.[2] In many cancers, particularly melanoma, mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival.[3]

This compound selectively binds to and inhibits the activity of mutated BRAF, thereby blocking downstream signaling to MEK and ERK.[2][4] This inhibition of ERK phosphorylation ultimately leads to a decrease in tumor cell proliferation.[4]

Synthesis Pathway

The synthesis of this compound involves a multi-step process culminating in the coupling of two key intermediates: a quinazolinone derivative and a sulfonamide moiety. The general synthetic strategy is outlined below.

Quantitative Data

The following table summarizes the in vitro potency of this compound against various kinases and cell lines.

| Target/Cell Line | IC50 (nM) | Reference |

| BRAF (wild-type) | 5.8 | [4] |

| CRAF | 4.1 | [4] |

| BRAF V600E | 4.25 | [4][5] |

| BRAF V600K | 2.7 | [4][5] |

| BRAF V600E/K mutant melanoma cells | 18-38 | [4] |

Experimental Protocols

BRAF Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against BRAF kinase.

Materials:

-

Recombinant human BRAF (V600E) enzyme

-

MEK1 (inactive) as substrate

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the BRAF V600E enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of MEK1 substrate and ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of BRAF-mutant cancer cells.

Materials:

-

BRAF V600E mutant melanoma cell line (e.g., A375)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed the A375 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

Conclusion

This compound is a promising, brain-penetrant BRAF inhibitor with potent activity against BRAF V600 mutations. Its ability to cross the blood-brain barrier addresses a critical unmet need in the treatment of patients with BRAF-mutant brain tumors and metastases. The detailed understanding of its mechanism of action, synthesis, and biological activity provides a solid foundation for its further clinical development and potential application in oncology. The experimental protocols provided herein offer a framework for researchers to further investigate the properties of this compound and similar targeted therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Scaffold hopping and optimisation of 3’,4’-dihydroxyphenyl- containing thienopyrimidinones: synthesis of quinazolinone derivatives as novel allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0211578A2 - N-fluoro-N-perfluoromethyl sulfonamides - Google Patents [patents.google.com]

- 4. US9840468B1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]

- 5. 6-amino-3,5-dimethylquinazolin-4(3H)-one [m.chemicalbook.com]

Tinlorafenib: A Technical Guide to a Novel BRAF Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinlorafenib, also known as PF-07284890 and ARRY-461, is a potent, orally active, and central nervous system (CNS) penetrant inhibitor of BRAF kinase.[1][2] It has demonstrated significant activity against BRAF V600 mutations, which are prevalent in various malignancies, including melanoma and central nervous system tumors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies for this compound.

Chemical Structure and Identifiers

This compound is a synthetic organic small molecule.[3] Its chemical identity is well-defined by standard nomenclature and registry numbers.

| Identifier | Value |

| IUPAC Name | N-[2-chloro-3-[(3,5-dimethyl-4-oxoquinazolin-6-yl)amino]-4-fluorophenyl]-3-fluoropropane-1-sulfonamide[4] |

| CAS Number | 2573781-75-4[1][3][5][6] |

| Molecular Formula | C₁₉H₁₉ClF₂N₄O₃S[4][5] |

| SMILES | CC1=C(C=CC2=C1C(=O)N(C=N2)C)NC3=C(C=CC(=C3Cl)NS(=O)(=O)CCCF)F[4][5] |

| InChIKey | VVLVISDSGRHLMB-UHFFFAOYSA-N[3] |

Physicochemical and Pharmacological Properties

This compound possesses drug-like properties that make it a promising clinical candidate. Its ability to cross the blood-brain barrier is a key feature for treating brain malignancies.

Table 2.1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 456.89 g/mol [5] | MedChemExpress, PubChem |

| Calculated XlogP | 3.2 | PubChem |

| Solubility | DMSO: 125 mg/mL (273.59 mM)[3] | MedChemExpress |

| Appearance | White to off-white solid[5] | MedChemExpress |

Table 2.2: Pharmacological Properties

| Property | Value | Source |

| Mechanism of Action | Inhibitor of BRAF and CRAF kinases[5] | MedChemExpress |

| Target(s) | BRAF, CRAF, ERK[3] | MedChemExpress |

| Key Feature | CNS Penetrant (Crosses the blood-brain barrier)[1][5][6] | MedKoo Biosciences, MedChemExpress, DC Chemicals |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by targeting the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway. Specifically, it inhibits BRAF, a serine/threonine-protein kinase that, when mutated, leads to constitutive activation of the pathway and uncontrolled cell proliferation. By inhibiting both wild-type and mutated forms of BRAF, this compound effectively blocks downstream signaling to MEK and ERK, ultimately leading to decreased cell proliferation and tumor growth.[4][5]

Biological Activity

Table 4.1: In Vitro Activity

| Assay | Target/Cell Line | IC₅₀ | Source |

| Kinase Inhibition | BRAF | 5.8 nM | MedChemExpress |

| Kinase Inhibition | CRAF | 4.1 nM | MedChemExpress |

| Kinase Inhibition | BRAF V600E | 4.25 nM[5][6] | MedChemExpress, DC Chemicals |

| Kinase Inhibition | BRAF V600K | 2.7 nM[5][6] | MedChemExpress, DC Chemicals |

| Cell Proliferation | BRAF V600E/K mutant melanoma cells | 18-38 nM[5] | MedChemExpress |

Table 4.2: In Vivo Activity

| Animal Model | Dosing | Result | Source |

| Mouse A375 xenograft model | 10-30 mg/kg, twice a day[3] | Induced tumor regression[3] | MedChemExpress |

Experimental Protocols

The following sections outline general methodologies relevant to the study of this compound.

BRAF Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro potency of a compound against BRAF kinase.

Materials:

-

BRAF (wild-type or mutant) enzyme

-

5x Kinase Buffer

-

ATP

-

BRAF substrate

-

Kinase-Glo® MAX reagent

-

This compound

-

DMSO

-

96-well white plates

Procedure:

-

Prepare a master mix containing 5x Kinase Buffer, ATP, and BRAF substrate.

-

Add the master mix to all wells of a 96-well plate.

-

Add diluted this compound or vehicle control (DMSO) to the appropriate wells.

-

Initiate the reaction by adding diluted BRAF enzyme to the wells.

-

Incubate the plate at 30°C for 45 minutes.

-

Add Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate at room temperature for 10 minutes.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This protocol outlines a general method for assessing the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

BRAF-mutant cancer cell line (e.g., A375)

-

Cell culture medium and supplements

-

This compound

-

DMSO

-

96-well clear plates

-

Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add a cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate as required by the chosen reagent.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percent inhibition of cell proliferation for each concentration and determine the IC₅₀ value.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Animals:

-

Immunocompromised mice (e.g., nude or SCID)

Procedure:

-

Subcutaneously inject a suspension of BRAF-mutant cancer cells into the flank of each mouse.

-

Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Prepare the dosing solution of this compound in an appropriate vehicle.

-

Administer this compound or vehicle to the mice orally at the specified dose and schedule.

-

Measure tumor dimensions and body weight regularly (e.g., twice a week).

-

Continue the study for a predetermined duration or until the tumors in the control group reach the endpoint.

-

At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

Analytical Methods

The quantification of this compound in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity. A general approach would involve protein precipitation from plasma samples followed by chromatographic separation on a C18 column and detection by mass spectrometry in multiple reaction monitoring (MRM) mode.

Summary and Future Directions

This compound is a promising BRAF inhibitor with potent activity against clinically relevant mutations and the significant advantage of CNS penetration. The data summarized in this guide highlight its potential for the treatment of BRAF-mutant cancers, including those with brain metastases. Further clinical investigation is ongoing to fully elucidate its safety and efficacy profile in various patient populations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C19H19ClF2N4O3S | CID 155434855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|2573781-75-4|COA [dcchemicals.com]

Tinlorafenib: A Technical Guide to a Selective, Brain-Penetrant BRAF Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinlorafenib (PF-07284890) is a potent, orally active, and highly selective small-molecule inhibitor of BRAF kinase, particularly targeting V600 mutations.[1][2] A key characteristic of this compound is its ability to penetrate the central nervous system (CNS), offering a potential therapeutic advantage for BRAF-mutant brain tumors and brain metastases.[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, detailed experimental protocols for its evaluation, and an exploration of the relevant signaling pathways.

Mechanism of Action: Targeting the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical regulator of fundamental cellular processes, including proliferation, differentiation, and survival.[2][5] The BRAF protein is a serine/threonine protein kinase that acts as a key component of this cascade.[2]

In a significant percentage of cancers, particularly melanoma, mutations in the BRAF gene, most commonly the V600E and V600K substitutions, lead to constitutive activation of the BRAF kinase.[4][6] This results in persistent downstream signaling through MEK and ERK, driving uncontrolled cell proliferation and tumor growth.[2][5]

This compound is designed to selectively bind to and inhibit the kinase activity of these mutated BRAF proteins.[2] By blocking BRAF, this compound prevents the phosphorylation and activation of MEK, which in turn prevents the phosphorylation and activation of ERK.[3][7] This interruption of the signaling cascade leads to the inhibition of tumor cell proliferation and induction of apoptosis.[5]

Paradoxical Activation

A known class effect of first-generation BRAF inhibitors is the "paradoxical activation" of the MAPK pathway in BRAF wild-type cells that harbor RAS mutations.[8][9] This occurs because inhibitor binding to one BRAF protomer in a RAF dimer can allosterically activate the other, leading to increased ERK signaling.[8] While specific data on this compound's paradoxical activation potential is emerging, next-generation inhibitors are often designed to minimize this effect.[10][11]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

| Target Kinase | IC₅₀ (nM) | Reference(s) |

| BRAF | 5.8 | [3] |

| CRAF | 4.1 | [3] |

| BRAFV600E | 4.25 | [3][7][12] |

| BRAFV600K | 2.7 | [3][7][12] |

| Cell Line Type | IC₅₀ (nM) | Reference(s) |

| BRAFV600E/K Mutant Melanoma | 18 - 38 | [3][7] |

| Model | Dosage | Outcome | Reference(s) |

| A375 (BRAFV600E) Mouse Xenograft | 10 - 30 mg/kg, twice daily | Induced tumor regression | [3][7] |

| Subcutaneous & Intracranial A375 Xenografts | Not specified | Drove tumor regressions | [13] |

Experimental Protocols

This section details standardized protocols for the preclinical assessment of this compound.

BRAF Kinase Assay (Luminescence-Based)

This protocol measures the direct inhibitory effect of this compound on BRAF V600E kinase activity by quantifying the amount of ATP consumed during the phosphorylation of a substrate.

Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35, pH 7.5). Reconstitute recombinant human BRAF V600E enzyme, MEK1 (inactive substrate), and ATP in the reaction buffer.

-

Compound Dilution: Perform a serial dilution of this compound in DMSO, followed by a further dilution in the reaction buffer to achieve the desired final concentrations.

-

Kinase Reaction: In a 96-well plate, add the BRAF V600E enzyme, the MEK1 substrate, and the diluted this compound (or vehicle control).

-

Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes) with gentle shaking.[14]

-

Detection: Stop the reaction and measure the remaining ATP by adding a luciferase/luciferin-based reagent (e.g., Kinase-Glo® Max).[14] This reagent lyses the cells and produces a luminescent signal proportional to the ATP concentration.

-

Data Analysis: Measure luminescence using a microplate reader. The inhibitory activity of this compound is determined by the reduction in ATP consumption (higher luminescence) compared to the vehicle control. Calculate IC₅₀ values using non-linear regression analysis.

Cell Proliferation Assay (ATP-Based)

This assay determines the effect of this compound on the proliferation and viability of BRAF-mutant cancer cells by measuring cellular ATP levels.

Methodology:

-

Cell Seeding: Plate BRAF V600E/K mutant cells (e.g., A375 melanoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) and incubate for a period that allows for cell division (e.g., 72 hours).[15]

-

Lysis and Signal Generation: Equilibrate the plate to room temperature. Add a cell viability reagent (e.g., CellTiter-Glo®) which lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.[15][16]

-

Data Acquisition: After a short incubation to stabilize the signal, measure luminescence with a plate reader.

-

Data Analysis: Normalize the data to the vehicle control wells. Plot the cell viability against the log of this compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

In Vivo Tumor Xenograft Model

This protocol assesses the anti-tumor efficacy of this compound in a living animal model.

Methodology:

-

Animal Acclimation: Acclimate immunodeficient mice (e.g., athymic nude mice) to the facility for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[17]

-

Tumor Implantation: Subcutaneously inject a suspension of BRAF V600E mutant cancer cells (e.g., A375) into the flank of each mouse.[17]

-

Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Prepare this compound in a suitable vehicle. Administer the drug to the treatment group orally (e.g., by gavage) at the specified dose and schedule (e.g., 10-30 mg/kg, twice daily).[3][7] The control group receives the vehicle only.

-

Monitoring: Monitor tumor volumes, animal body weight, and overall health 2-3 times per week.[17]

-

Endpoint and Analysis: Continue the study until tumors in the control group reach a predetermined endpoint size. Efficacy is evaluated by comparing the tumor growth inhibition (TGI) in the treated group versus the control group.[17]

Mechanisms of Resistance

Acquired resistance is a significant challenge for targeted therapies, including BRAF inhibitors.[18][19] While specific resistance mechanisms to this compound are still under investigation, common mechanisms observed with other BRAF inhibitors include:

-

MAPK Pathway Reactivation: This can occur through secondary mutations in NRAS or MEK1/2, amplification of the BRAF V600E gene, or expression of BRAF splice variants that promote dimerization.[20][21][22]

-

Activation of Bypass Pathways: Tumor cells can activate alternative signaling pathways to circumvent the BRAF blockade, most notably the PI3K/AKT/mTOR pathway.[18][19]

-

Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression and activation of RTKs like EGFR or MET can provide an alternative route to activate the MAPK or PI3K pathways.[18][20]

Conclusion

This compound is a potent and selective second-generation BRAF inhibitor with the crucial feature of being highly brain-penetrant.[1][4] Preclinical data demonstrate its strong inhibitory activity against BRAF V600 mutations, leading to effective suppression of proliferation in cancer cell lines and tumor regression in in vivo models.[3][7] Its ability to cross the blood-brain barrier addresses a significant unmet need in the treatment of BRAF-mutant CNS malignancies and brain metastases from other cancers like melanoma.[4] Further clinical investigation is underway to fully characterize its safety and efficacy profile in patients.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C19H19ClF2N4O3S | CID 155434855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound [chemenu.com]

- 5. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Paradox breaker BRAF inhibitors have comparable potency and MAPK pathway reactivation to encorafenib in BRAF mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Paradox breaker BRAF inhibitors have comparable potency and MAPK pathway reactivation to encorafenib in BRAF mutant colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound|2573781-75-4|COA [dcchemicals.com]

- 13. This compound (PF-07284890) / Pfizer [delta.larvol.com]

- 14. 2.6. BRAF Kinase Assay [bio-protocol.org]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Cell Proliferation Assay | Kyinno Bio [kyinno.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]

- 21. Mechanisms of acquired resistance to BRAF V600E inhibition in colon cancers converge on RAF dimerization and are sensitive to its inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Tinlorafenib: A Technical Guide on Brain Penetrance and CNS Tumor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinlorafenib (PF-07284890; formerly ARRY-461) is a potent, orally bioavailable, small-molecule inhibitor of RAF kinases, specifically targeting BRAF and CRAF. Developed to address the significant clinical challenge of brain metastases in BRAF-mutant cancers, this compound was designed for high penetrance across the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound's brain penetrance and its activity against central nervous system (CNS) tumors.

Core Mechanism of Action

This compound is an inhibitor of the BRAF protein, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. Mutations in the BRAF gene, particularly the V600E and V600K substitutions, lead to constitutive activation of the MAPK pathway, promoting uncontrolled cell proliferation and survival. By binding to and inhibiting the activity of mutant BRAF, this compound blocks downstream signaling, including the phosphorylation of ERK, thereby suppressing tumor growth.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Cell Line/Assay Type |

| BRAF (Wild-Type) | 5.8 | Biochemical Assay |

| CRAF (Wild-Type) | 4.1 | Biochemical Assay |

| BRAF V600E | 4.25 | Biochemical Assay |

| BRAF V600K | 2.7 | Biochemical Assay |

| BRAF V600E/K Mutant Melanoma Cell Proliferation | 18-38 | Cell-Based Assay |

Data sourced from MedchemExpress.

Table 2: Preclinical Brain Penetrance of this compound

| Species | Parameter | Value |

| Mouse | Unbound Brain-to-Plasma Ratio (Kp,uu) | ~1.0 |

| Rat | Unbound Brain-to-Plasma Ratio (Kp,uu) | ~1.0 |

Data indicates that the unbound concentration of this compound in the brain is approximately equal to its unbound concentration in the plasma, signifying excellent brain penetrance.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical)

A standard biochemical assay would be utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against purified BRAF and CRAF kinase domains. This typically involves the following steps:

-

Reagents : Recombinant human BRAF (wild-type, V600E, V600K mutants) and CRAF kinases, MEK1 (a direct substrate of BRAF/CRAF), ATP, and a detection antibody specific for phosphorylated MEK1 (p-MEK1).

-

Procedure :

-

Kinase reactions are set up in a multi-well plate format.

-

Each well contains the respective kinase, MEK1 substrate, and ATP in a reaction buffer.

-

This compound is added in a series of dilutions to determine its inhibitory effect.

-

The reaction is incubated at 30°C for a specified period (e.g., 60 minutes).

-

The reaction is stopped, and the amount of p-MEK1 is quantified using an immunoassay method such as ELISA or a fluorescence-based detection system.

-

-

Data Analysis : The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

The impact of this compound on the proliferation of BRAF V600E/K mutant melanoma cell lines (e.g., A375) is assessed using a cell viability assay:

-

Cell Culture : A375 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment : The cells are treated with a range of concentrations of this compound for a period of 72 hours.

-

Viability Assessment : Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which quantifies the number of viable cells.

-

Data Analysis : The IC50 for cell proliferation is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

In Vivo Brain Penetrance Assessment

The unbound brain-to-plasma concentration ratio (Kp,uu) is a key metric for quantifying brain penetrance. The determination of Kp,uu for this compound in rodents likely involved the following:

-

Animal Dosing : Mice or rats are administered a single oral or intravenous dose of this compound.

-

Sample Collection : At various time points post-dosing, blood and brain tissue samples are collected.

-

Drug Concentration Measurement : The total concentration of this compound in plasma and brain homogenate is measured using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Unbound Fraction Determination : The unbound fraction of this compound in plasma (fu,p) and brain tissue (fu,brain) is determined using equilibrium dialysis.

-

Kp,uu Calculation : The Kp,uu is calculated using the following equation: Kp,uu = (AUCbrain,unbound) / (AUCplasma,unbound) where AUC is the area under the concentration-time curve. A Kp,uu value approaching 1.0 indicates that the drug freely crosses the BBB and is not subject to significant efflux.

Intracranial Xenograft Model for CNS Tumor Activity

To evaluate the in vivo efficacy of this compound against CNS tumors, an orthotopic xenograft model is utilized:

-

Cell Implantation : BRAF V600E mutant human melanoma cells (e.g., A375) are stereotactically implanted into the brains of immunocompromised mice (e.g., nude mice).

-

Tumor Growth Monitoring : Tumor growth is monitored non-invasively using bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).

-

Treatment Administration : Once tumors are established, mice are treated with this compound (e.g., 10-30 mg/kg, twice daily by oral gavage) or a vehicle control.

-

Efficacy Evaluation : The primary endpoint is typically tumor growth inhibition or regression, which is assessed by monitoring tumor volume over time. Secondary endpoints can include survival analysis and pharmacodynamic assessment of target inhibition (e.g., p-ERK levels in tumor tissue). In preclinical studies, this compound demonstrated the ability to induce tumor regression in such models.

Visualizations

Caption: MAPK Signaling Pathway and this compound Inhibition.

Caption: Workflow for Determining Brain Penetrance (Kp,uu).

Caption: Intracranial Xenograft Model Workflow.

Clinical Development and Future Directions

This compound progressed to a Phase 1a/b clinical trial (NCT04543188) to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with BRAF V600-mutant solid tumors, both with and without brain involvement. The recommended dose for further study was determined to be 300 mg twice daily. The trial included cohorts of patients with melanoma and brain metastases. However, Pfizer made an internal business decision to discontinue the further development of this compound, a decision not based on major safety concerns.

Despite the discontinuation of its clinical development, the preclinical data for this compound provide a strong proof-of-concept for the feasibility of designing highly brain-penetrant BRAF inhibitors. The favorable Kp,uu of approximately 1.0 in preclinical species is a benchmark for future drug discovery efforts in this space. The demonstration of tumor regression in intracranial models underscores the potential therapeutic benefit of achieving adequate drug exposure in the CNS. The methodologies and findings from the this compound program remain a valuable resource for the continued development of novel therapies for patients with brain tumors and brain metastases.

A Technical Guide to Tinlorafenib's Role in MAPK Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Tinlorafenib (PF-07284890), a potent and selective kinase inhibitor, and its specific role in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Mutations that lead to the constitutive activation of this pathway are a hallmark of numerous cancers, making it a critical target for therapeutic intervention.

The MAPK Signaling Pathway: A Key Regulator of Cellular Processes

The MAPK pathway is a crucial signaling cascade that translates extracellular signals into intracellular responses, governing fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[1] The canonical pathway involves a series of protein kinases: RAS, RAF, MEK (MAPK/ERK Kinase), and ERK (Extracellular signal-Regulated Kinase).[2][3]

Mutations in the BRAF gene, a member of the RAF kinase family, are found in approximately 40-50% of melanomas and a significant percentage of other cancers.[4] The most common mutation, V600E, results in a constitutively active BRAF protein that drives RAS-independent activation of the downstream pathway, leading to uncontrolled cell proliferation and tumor growth.[5][6][7][8]

This compound: Mechanism of Action

This compound is an orally active, small-molecule inhibitor that selectively targets BRAF and CRAF kinases.[9][10] Its primary mechanism of action involves binding to and inhibiting the activity of the BRAF protein, with high potency against the common V600E and V600K mutated forms.[9][10][11] By blocking BRAF, this compound prevents the subsequent phosphorylation and activation of MEK and ERK, thereby effectively shutting down the aberrant signaling cascade that drives tumor cell proliferation.[9][10] A key characteristic of this compound is its ability to penetrate the blood-brain barrier, making it a promising candidate for treating BRAF-mutant cancers involving the central nervous system (CNS).[5][11]

A significant challenge with first-generation RAF inhibitors is the phenomenon of "paradoxical activation." In cells with wild-type BRAF but upstream activating mutations (e.g., in RAS), these inhibitors can paradoxically promote RAF dimerization and activate the MAPK pathway, potentially leading to secondary malignancies.[12][13][14] Next-generation inhibitors, often termed "paradox breakers," are designed to suppress mutant BRAF signaling without causing this paradoxical activation.[12][15]

Quantitative Data and In Vitro Potency

The efficacy of this compound has been quantified through various preclinical assays. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency.

| Target | IC50 Value (nM) |

| BRAF | 5.8 |

| CRAF | 4.1 |

| BRAFV600E | 4.25 |

| BRAFV600K | 2.7 |

Data sourced from MedchemExpress.[9][10]

Furthermore, in cell-based assays, this compound effectively inhibits the proliferation of BRAF V600E/K mutant melanoma cells with IC50 values in the range of 18-38 nM and demonstrates suppression of ERK phosphorylation.[9][10]

Experimental Protocols

The characterization of kinase inhibitors like this compound relies on a suite of standardized biochemical and cell-based assays.

This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[16]

Principle: The assay measures the phosphorylation of a substrate by the target kinase. An anti-phospho-substrate antibody labeled with a fluorescent donor and a tag on the substrate recognized by a fluorescent acceptor are used. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the signal.

Protocol Outline:

-

Reagent Preparation: Prepare assay buffer, recombinant kinase (e.g., BRAF V600E), biotinylated substrate peptide, ATP, and the inhibitor (this compound) at various concentrations.

-

Plate Setup: Add a fixed concentration of the kinase and substrate to the wells of a microplate.

-

Inhibitor Addition: Add serial dilutions of this compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Reaction Initiation: Add ATP to start the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.

-

Detection: Stop the reaction and add detection reagents (e.g., streptavidin-cryptate and an antibody-fluorophore conjugate).[17]

-

Data Acquisition: Read the plate on an HTRF-compatible reader.

-

Analysis: Plot the signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

These colorimetric assays measure the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[18][19]

Principle: Viable cells contain mitochondrial dehydrogenases that can reduce a tetrazolium salt (like MTT or WST-8 in CCK-8 kits) to a colored formazan product.[20][21] The amount of formazan produced is directly proportional to the number of living cells.

Protocol Outline:

-

Cell Seeding: Plate cancer cells (e.g., A375 BRAF V600E mutant melanoma cells) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[18][22]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).[22]

-

Reagent Addition: Add the MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[18][21]

-

Solubilization (MTT only): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the purple formazan crystals.[21]

-

Absorbance Reading: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8).[18][21]

-

Analysis: Normalize the data to untreated controls to determine the percentage of cell viability and calculate the IC50 for cell proliferation.

This technique is used to detect specific proteins in a sample and is crucial for confirming that an inhibitor is hitting its intended target within the cell. For this compound, this involves assessing the phosphorylation status of ERK.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target proteins (e.g., total ERK and phosphorylated ERK).

Protocol Outline:

-

Cell Treatment and Lysis: Treat cultured cells with this compound at various concentrations and for different time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-ERK). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging: Capture the signal using a digital imager. The band intensity corresponds to the amount of target protein. Re-probe the blot with an antibody for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Clinical Significance and Future Outlook

This compound has progressed to Phase I clinical trials for patients with BRAF V600 mutant solid tumors, including those with brain involvement (NCT04543188).[24][25] Its high brain penetrance is a significant advantage over some existing BRAF inhibitors, addressing a critical unmet need for patients with brain metastases.[5]

However, as with other targeted therapies, acquired resistance is a major challenge.[26] Resistance to BRAF inhibitors often arises from the reactivation of the MAPK pathway through various mechanisms or the activation of bypass signaling pathways.[27][28][29] Future research will likely focus on combination strategies to overcome or delay resistance and on identifying biomarkers to select patients most likely to benefit from this compound therapy.

References

- 1. Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers | MDPI [mdpi.com]

- 2. Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Developments in the space of new MAPK pathway inhibitors for BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [chemenu.com]

- 6. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Precision oncology for BRAF-mutant cancers with BRAF and MEK inhibitors: from melanoma to tissue-agnostic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. This compound | C19H19ClF2N4O3S | CID 155434855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Next Generation RAF Inhibitors that Dissociate Paradoxical Activation from Inhibition of the MAPK Pathway | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]

- 14. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 19. Cell viability assay selection guide | Abcam [abcam.com]

- 20. jrmds.in [jrmds.in]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. ijbs.com [ijbs.com]

- 23. researchgate.net [researchgate.net]

- 24. This compound - Pfizer - AdisInsight [adisinsight.springer.com]

- 25. This compound (PF-07284890) / Pfizer [delta.larvol.com]

- 26. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]

- 27. BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]

- 29. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Tinlorafenib: A Technical Guide to Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinlorafenib (formerly PF-07284890) is an orally active, potent, and selective small-molecule inhibitor of BRAF kinase, particularly targeting V600 mutations.[1][2][3] Developed to address the challenges of resistance and central nervous system (CNS) penetration seen with earlier generation BRAF inhibitors, this compound has demonstrated significant preclinical activity and has been evaluated in clinical trials.[1][2][4] This technical guide provides an in-depth overview of this compound's target profile, kinase selectivity, and the experimental methodologies used for its characterization.

Target Profile and Mechanism of Action

This compound is a potent inhibitor of the BRAF serine/threonine kinase, a key component of the MAPK/ERK signaling pathway.[1] The drug selectively targets activating mutations in the BRAF gene, most notably the V600E and V600K substitutions, which are prevalent in various cancers, including melanoma.[3][5] By binding to and inhibiting the activity of these mutant BRAF proteins, this compound effectively blocks the downstream signaling cascade, leading to the inhibition of ERK phosphorylation and subsequent suppression of tumor cell proliferation.[3][6]

A key characteristic of this compound is its ability to cross the blood-brain barrier, making it a promising agent for the treatment of BRAF-mutant brain metastases.[2][3][4]

Signaling Pathway

The BRAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. In cancers with BRAF V600 mutations, this pathway is constitutively activated, driving uncontrolled cell division. This compound's mechanism of action is centered on the inhibition of the mutant BRAF kinase at the apex of this cascade.

Quantitative Data

The potency of this compound has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) |

| BRAF (Wild-Type) | 5.8 |

| BRAF V600E | 4.25 |

| BRAF V600K | 2.7 |

| CRAF | 4.1 |

| Data sourced from MedchemExpress.[3][6] |

Table 2: Cellular Activity of this compound

| Cell Line (BRAF Mutation) | Assay Type | IC50 (nM) |

| Melanoma (V600E/K) | Cell Proliferation | 18-38 |

| Data sourced from MedchemExpress.[3][6] |

Kinase Selectivity

Based on the available data, this compound exhibits high potency against its intended targets. Further investigation into its interactions with other kinases would be beneficial for a complete understanding of its selectivity and potential off-target effects.

Experimental Protocols

The following sections detail the general methodologies for key experiments used to characterize BRAF inhibitors like this compound.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the binding of an inhibitor to a kinase.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An inhibitor competes with the tracer, leading to a decrease in the FRET signal.

Materials:

-

Recombinant BRAF kinase (e.g., BRAF V600E)

-

LanthaScreen™ Eu-anti-GST Antibody

-

Kinase Tracer

-

Test compound (this compound)

-

Assay Buffer

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO.

-

Kinase/Antibody Mixture: Prepare a solution containing the BRAF kinase and the Eu-labeled antibody in the assay buffer.

-

Assay Plate Preparation: Add the diluted this compound and the kinase/antibody mixture to the wells of a microplate.

-

Tracer Addition: Add the kinase tracer to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (tracer) wavelengths.

-

Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay quantifies cell viability by measuring the amount of ATP, which is an indicator of metabolically active cells.

Principle: The assay reagent lyses the cells and contains luciferase and luciferin. In the presence of ATP from viable cells, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the number of viable cells.

Materials:

-

BRAF-mutant melanoma cell line (e.g., A375)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

CellTiter-Glo® Reagent

-

Opaque-walled multiwell plates

Procedure:

-

Cell Seeding: Seed the A375 cells into a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® Reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and then incubate at room temperature to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to untreated controls and plot the percentage of viable cells against the inhibitor concentration to determine the IC50 value.

Western Blotting for ERK Phosphorylation

This technique is used to detect the levels of phosphorylated ERK (p-ERK) relative to total ERK, providing a measure of pathway inhibition.

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-ERK and total ERK.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an HRP substrate that produces a chemiluminescent signal and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities for p-ERK and total ERK to determine the extent of phosphorylation inhibition.

Conclusion

This compound is a potent and selective inhibitor of BRAF V600 mutations with the significant advantage of being brain-penetrant. Its mechanism of action through the inhibition of the MAPK/ERK signaling pathway has been well-characterized, and its biochemical and cellular potencies have been established through various in vitro assays. While a comprehensive public kinome scan would provide a more complete picture of its selectivity, the available data strongly support its profile as a targeted therapeutic agent for BRAF-mutant cancers, including those with CNS involvement. The experimental protocols outlined in this guide provide a foundation for the continued investigation and characterization of this compound and other novel kinase inhibitors.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 3. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]

- 4. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. OUH - Protocols [ous-research.no]

- 6. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

Early-Stage Research on Tinlorafenib Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinlorafenib (formerly PF-07284890/ARRY-461) is an orally active, potent, and selective small-molecule inhibitor of the BRAF kinase.[1][2] It has demonstrated significant brain penetrance, a critical attribute for treating malignancies with central nervous system (CNS) involvement.[1][3] This technical guide provides an in-depth overview of the early-stage research on this compound's efficacy, compiling available preclinical data and outlining key experimental methodologies. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the foundational science behind this compound.

Mechanism of Action

This compound targets the RAS/RAF/MEK/ERK signaling pathway (also known as the MAPK pathway), a critical cascade that regulates cell proliferation, differentiation, and survival.[2] Mutations in the BRAF gene, particularly the V600E and V600K substitutions, lead to constitutive activation of the BRAF protein, driving uncontrolled cell growth in various cancers, most notably melanoma.[2] this compound is designed to specifically inhibit these mutated BRAF proteins, thereby suppressing downstream signaling and inhibiting tumor cell proliferation.[2][4]

Preclinical Efficacy

In Vitro Activity

This compound has demonstrated potent inhibitory activity against BRAF V600E and V600K mutations, as well as CRAF, in biochemical assays.[2] This translates to effective inhibition of ERK phosphorylation and proliferation of BRAF V600E/K mutant melanoma cell lines.[2][4]

| Target | IC50 (nM) |

| BRAFV600E | 4.25 |

| BRAFV600K | 2.7 |

| CRAF | 4.1 |

| Cell Line | IC50 (nM) |

| BRAF V600E/K Mutant Melanoma Cells | 18-38 |

Table 1: In Vitro Inhibitory Activity of this compound.[2][4]

In Vivo Efficacy

Preclinical studies using a mouse xenograft model with the A375 human melanoma cell line (BRAF V600E) have shown that this compound induces tumor regression.[1][2][4] Notably, its high brain penetrance has been demonstrated to lead to regression of intracranially implanted A375 tumors.[1]

| Animal Model | Cell Line | Treatment | Outcome |

| Mouse Xenograft (Subcutaneous) | A375 | 10-30 mg/kg, twice a day | Induced tumor regression |

| Mouse Xenograft (Intracranial) | A375 | Not specified in publicly available data | Drove tumor regressions |

Table 2: In Vivo Antitumor Activity of this compound.[1][2][4]

Pharmacokinetics and Brain Penetrance

This compound exhibits favorable pharmacokinetic properties, including high permeability and low efflux, contributing to its ability to cross the blood-brain barrier (BBB).[1]

| Parameter | Value | Species |

| Permeability (A to B) | 36 x 10-6 cm/s | LLCPK assay |

| Efflux Ratio | 1.5 | LLCPK assay |

| Free Fraction (fu,p) | 0.3% - 1.9% | Various |

Table 3: In Vitro ADME and Pharmacokinetic Profile of this compound.[1]

Clinical Trial Overview

A first-in-human, Phase 1a/b clinical trial (NCT04543188) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound as a single agent and in combination with the MEK inhibitor binimetinib in patients with BRAF V600-mutant solid tumors, with and without brain involvement.[1][5][6][7] The study was terminated due to an internal business decision by the sponsor, Pfizer, and not due to major safety concerns.[5]

A summary of the study results indicated that the recommended dose of this compound for further study was 300 mg taken twice a day (BID).[7] In Phase 1b, all 17 participants who received this compound with binimetinib experienced at least one medical problem.[7] Two participants permanently discontinued this compound due to a medical issue.[7] The most common medical problems reported in 20% or more of the participants are detailed in the study results summary.[7]

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BRAF and CRAF kinases.

Methodology:

-

Recombinant human BRAF (V600E or V600K) or CRAF enzyme is incubated with a kinase buffer containing ATP and a specific substrate (e.g., MEK1).

-

This compound is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified using methods such as ELISA, radiometric assays (32P-ATP), or fluorescence-based assays.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of BRAF-mutant cancer cell lines.

Methodology:

-

BRAF V600E/K mutant melanoma cells (e.g., A375) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a metabolic assay such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo®).

-

The absorbance or luminescence is measured using a plate reader.

-

The percentage of cell growth inhibition is calculated relative to the vehicle-treated control, and IC50 values are determined.

Western Blot for ERK Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of ERK, a downstream effector in the BRAF pathway.

Methodology:

-

BRAF-mutant cells are treated with this compound at various concentrations for a specified time.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate.

-

The membrane is stripped and re-probed with an antibody for total ERK to ensure equal protein loading.

Mouse Xenograft Model (Subcutaneous and Intracranial)

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Methodology:

-

Subcutaneous Model:

-

Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with a suspension of human melanoma cells (e.g., A375).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

This compound is administered orally at specified doses and schedules.

-

Tumor volume and body weight are measured regularly.

-

-

Intracranial Model:

-

A stereotactic apparatus is used to inject melanoma cells directly into the brain of immunocompromised mice.

-

Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are engineered to express luciferase).

-

Treatment with this compound is initiated, and survival is monitored.

-

Signaling Pathway

Conclusion

The early-stage research on this compound demonstrates its potential as a potent and brain-penetrant BRAF inhibitor. The preclinical data, both in vitro and in vivo, support its efficacy in targeting BRAF V600-mutant cancers, including those with intracranial metastases. While the clinical development of this compound has been discontinued for business reasons, the foundational scientific data and experimental methodologies outlined in this guide provide valuable insights for the broader field of targeted cancer therapy and the development of next-generation BRAF inhibitors. Further research building upon these findings could contribute to the development of novel treatments for patients with BRAF-mutant malignancies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. A FIH Study of PF-07284890 in Participants With BRAF V600 Mutant Solid Tumors With and Without Brain Involvement - National Brain Tumor Society [trials.braintumor.org]

- 7. pfizer.com [pfizer.com]

Tinlorafenib for Non-V600 BRAF Mutations: A Technical Guide

Abstract

Mutations in the BRAF proto-oncogene are key drivers in a significant portion of human cancers. While therapies targeting the canonical V600E mutation have been successful, a substantial subset of patients harbors non-V600 BRAF mutations, which present a distinct therapeutic challenge due to their unique signaling mechanisms. These mutations, classified as Class II and Class III, often function as RAS-independent or RAS-dependent dimers, rendering them insensitive to first-generation BRAF monomer inhibitors. Tinlorafenib (PF-07284890) is an orally active, brain-penetrant pan-RAF inhibitor designed to suppress signaling from both BRAF monomers and dimers, including CRAF. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes preclinical data, outlines relevant experimental protocols for its evaluation, and discusses the broader context of targeting non-V600 BRAF-mutant tumors.

Introduction: The Landscape of Non-V600 BRAF Mutations

The BRAF serine/threonine kinase is a critical component of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which regulates fundamental cellular processes like proliferation and survival.[1] Oncogenic BRAF mutations lead to constitutive activation of this pathway.[1] These mutations are broadly categorized into three classes based on their mechanism of activation and signaling properties:

-

Class I (V600 mutants): These mutations, primarily V600E, result in high kinase activity and signal as RAS-independent monomers.[2] They are effectively targeted by first-generation BRAF inhibitors like vemurafenib and dabrafenib.[1]

-

Class II (Non-V600 mutants): This class includes mutations like K601E, G469A, and L597Q. They exhibit intermediate to high kinase activity and signal as RAS-independent dimers (homo- or heterodimers).[2][3]

-

Class III (Non-V600 mutants): These "kinase-dead" or kinase-impaired mutants (e.g., D594G, G466V) have low intrinsic kinase activity.[1][3] They function as RAS-dependent heterodimers, allosterically activating their partner, typically CRAF, to propagate downstream signaling.[2][4]

The dimeric nature of Class II and III mutants is a key mechanism of resistance to monomer-selective BRAF inhibitors. These inhibitors can paradoxically promote RAF dimerization and activate the MAPK pathway in non-V600 mutant cells, limiting their clinical utility.[5] This necessitates the development of next-generation inhibitors that can effectively target these dimer-driven cancers.

This compound: A Pan-RAF Inhibitor

This compound (PF-07284890) is a potent, orally active small molecule inhibitor designed to target both BRAF and CRAF kinases, thereby inhibiting both monomeric and dimeric forms of the RAF protein.[6] Its ability to inhibit CRAF is crucial for activity against Class III mutations that rely on CRAF for signal transduction. Furthermore, by inhibiting all active RAF conformations, pan-RAF inhibitors like this compound are hypothesized to overcome the paradoxical activation seen with earlier-generation inhibitors.[7] this compound has also been shown to be highly brain-penetrant, a critical feature for treating brain metastases, which are a common site of disease progression.[6][8]

Quantitative Data

Preclinical Efficacy of this compound

The following tables summarize the available quantitative data on the preclinical activity of this compound.

Table 1: In Vitro Kinase and Cellular Inhibition by this compound

| Target/Cell Line | Mutation | IC50 (nM) | Assay Type |

|---|---|---|---|

| BRAF | V600E | 4.25 | Kinase Assay |

| BRAF | V600K | 2.7 | Kinase Assay |

| BRAF (wild-type) | Wild-Type | 5.8 | Kinase Assay |

| CRAF (wild-type) | Wild-Type | 4.1 | Kinase Assay |

| Melanoma Cells | BRAF V600E/K | 18 - 38 | Cell Proliferation |

Data sourced from MedchemExpress.[6]

Table 2: In Vivo Antitumor Activity of this compound

| Animal Model | Cell Line | Mutation | Dosing | Outcome |

|---|---|---|---|---|

| Mouse Xenograft | A375 | BRAF V600E | 10-30 mg/kg (twice a day) | Induced tumor regression |

Data sourced from MedchemExpress.[6]

Clinical Context: Targeting Non-V600 BRAF Mutations

While a Phase 1 clinical trial for this compound (NCT04543188) was initiated, it was terminated due to an internal business decision by the sponsor, not because of major safety concerns.[9][10] To provide context for the potential of pan-RAF inhibition, the table below summarizes clinical data for other MAPK pathway inhibitors in patients with non-V600 BRAF mutations.

Table 3: Clinical Activity of MAPK Pathway Inhibitors in Non-V600 BRAF-Mutant Tumors

| Drug(s) | BRAF Class | Tumor Types | Objective Response Rate (ORR) |

|---|---|---|---|

| MEK ± BRAF Inhibitors | Class II | Various Solid Tumors | Higher than in Class III |

| MEK ± BRAF Inhibitors | Class III | Various Solid Tumors | Lower than in Class II |

| Encorafenib + Binimetinib | Class II (n=4), Class III (n=5) | Advanced Solid Tumors | 22% (2/9) |

Data from a meta-analysis and the BEAVER trial.[2][11]

A meta-analysis of 238 patients showed that those with Class II mutations had significantly higher response rates and longer progression-free survival compared to patients with Class III mutations when treated with MAPK-targeted therapies.[2] This highlights the importance of classifying non-V600 mutations to predict therapeutic response.

Mandatory Visualizations

Signaling Pathways and Inhibition

Caption: MAPK signaling pathway illustrating different BRAF mutation classes and the site of action for this compound.

Overcoming Resistance to Monomer-Specific Inhibitors

References

- 1. Targeting Non-V600 Mutations in BRAF: A Single Institution Retrospective Analysis and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Activity of Mitogen-Activated Protein Kinase–Targeted Therapies in Patients With Non–V600 BRAF-Mutant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prevalence of class I–III BRAF mutations among 114,662 cancer patients in a large genomic database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pan-RAF and MEK vertical inhibition enhances therapeutic response in non-V600 BRAF mutant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. This compound [chemenu.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. This compound (PF-07284890) / Pfizer [delta.larvol.com]

- 11. Molecular Profile Detail [ckb.genomenon.com:443]

Methodological & Application

Application Notes and Protocols for Tinlorafenib In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the in vitro efficacy of Tinlorafenib, a potent and selective inhibitor of BRAF V600 mutations, using a cell viability assay. Detailed protocols for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are outlined, along with data presentation of this compound's activity in various cancer cell lines. Furthermore, visualizations of the targeted signaling pathway and the experimental workflow are provided to facilitate a deeper understanding of the experimental setup and the compound's mechanism of action.

Introduction

This compound is a small molecule inhibitor that selectively targets the BRAF protein, particularly BRAF V600 mutations, which are prevalent in various cancers such as melanoma, colorectal cancer, and non-small cell lung cancer.[1] BRAF is a serine/threonine protein kinase that plays a critical role in the RAS/RAF/MEK/ERK signaling pathway, a key regulator of cell proliferation and survival.[2][3][4][5] Dysregulation of this pathway due to BRAF mutations leads to uncontrolled cell growth. This compound's inhibitory action on mutated BRAF makes it a promising therapeutic agent.[1] Assessing the cytotoxic and cytostatic effects of this compound is a crucial step in preclinical drug development. The MTT assay is a widely used colorimetric method to determine cell viability by measuring the metabolic activity of living cells.[6][7][8][9] This application note provides a detailed protocol for utilizing the MTT assay to evaluate the in vitro efficacy of this compound.

This compound's Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus, thereby regulating gene expression involved in cell growth, proliferation, and survival. The pathway is initiated by the activation of RAS proteins, which in turn recruit and activate RAF kinases (ARAF, BRAF, and CRAF).[5] Activated RAF then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate the activity of numerous transcription factors. In cancers with BRAF V600 mutations, the BRAF kinase is constitutively active, leading to persistent downstream signaling and uncontrolled cell proliferation. This compound acts as a potent inhibitor of this mutated BRAF, thereby blocking the aberrant signaling cascade and inhibiting cancer cell growth.[10]

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various kinases and cancer cell lines, providing a comparative view of its potency.

| Target/Cell Line | Mutation Status | IC50 (nM) | Reference |

| Kinase Activity | |||

| BRAF | Wild-Type | 5.8 | [10] |

| CRAF | Wild-Type | 4.1 | [10] |

| BRAFV600E | V600E | 4.25 | [10] |

| BRAFV600K | V600K | 2.7 | [10] |

| Cell Proliferation | |||

| Melanoma Cells | BRAFV600E/K | 18-38 | [10] |

Experimental Protocol: MTT Cell Viability Assay

This protocol details the steps for assessing the effect of this compound on the viability of cancer cells using the MTT assay.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Cancer cell line of interest (e.g., A375 or SK-MEL-28 for melanoma with BRAF V600E mutation)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. d. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Preparation of this compound Solutions: a. Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to obtain the desired final concentrations for treatment (e.g., ranging from 0.1 nM to 10 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).

-

Cell Treatment: a. After the 24-hour incubation period, carefully remove the medium from the wells. b. Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. c. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Assay: a. Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells. c. After incubation, carefully remove the medium containing MTT. d. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

-

Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance.

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability, by performing a non-linear regression analysis of the dose-response curve.

Experimental Workflow

The following diagram illustrates the key steps involved in the this compound in vitro cell viability assay.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for evaluating the in vitro efficacy of this compound. By utilizing the MTT assay, researchers can obtain quantitative data on the dose-dependent effects of this compound on the viability of cancer cell lines harboring BRAF mutations. The provided signaling pathway and workflow diagrams serve as valuable visual aids to understand the compound's mechanism and the experimental procedure. This assay is a fundamental tool for the preclinical assessment of this compound and other targeted therapies in cancer research.

References

- 1. BRAFV600E-mutant metastatic NSCLC: disease overview and treatment landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Response to BRAF-targeted Therapy Is Enhanced by Cotargeting VEGFRs or WNT/β-Catenin Signaling in BRAF-mutant Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]